cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron is a complex organometallic compound. It is characterized by the presence of cyclopentane, phosphane, and iron moieties, making it a versatile compound in various chemical reactions and applications. This compound is particularly notable for its role in catalysis and organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron typically involves the reaction of cyclopentane derivatives with phosphane ligands and iron salts. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like THF.
Substitution: Various ligands such as phosphines or amines; reactions are performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron hydrides. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its catalytic properties.
Mechanism of Action
The mechanism of action of cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron involves its interaction with molecular targets through coordination chemistry. The iron center acts as a catalytic site, facilitating various chemical transformations. The phosphane ligands stabilize the iron center and enhance its reactivity. The compound can activate small molecules, such as hydrogen or carbon monoxide, and mediate their incorporation into organic substrates.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with catalytic properties.
Tris(triphenylphosphine)iron(0): A similar compound with phosphane ligands and iron, used in catalysis.
Iron(II) chloride: A simpler iron compound used in various chemical reactions.
Uniqueness
Cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron is unique due to its specific ligand arrangement and the presence of both cyclopentane and phosphane moieties. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C32H50FeP2 |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m0../s1 |
InChI Key |
KEERMMZARKKVBY-IPMISBIPSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.